molecular formula C6H2BrF9 B3146334 2-Bromo-2-(perfluoro-n-butyl)ethylene CAS No. 59665-23-5

2-Bromo-2-(perfluoro-n-butyl)ethylene

Cat. No.: B3146334
CAS No.: 59665-23-5
M. Wt: 324.97 g/mol
InChI Key: KSQRGPQLCIXCCL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-2-(perfluoro-n-butyl)ethylene typically involves the reaction of perfluoro-n-butyl iodide with a suitable brominating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-2-(perfluoro-n-butyl)ethylene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-2-(perfluoro-n-butyl)ethylene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-2-(perfluoro-n-butyl)ethylene involves its interaction with various molecular targets. The bromine atom and the perfluorinated chain contribute to its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

2-Bromo-2-(perfluoro-n-butyl)ethylene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom and a perfluorinated chain, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF9/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQRGPQLCIXCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895208
Record name 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59665-23-5
Record name 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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